![molecular formula C7H3N3OS B14254815 [1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole CAS No. 286390-50-9](/img/structure/B14254815.png)
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole typically involves multicomponent reactions. One common method is the one-pot three-component fusion reaction, which includes substrates such as 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature. This method is advantageous due to its rapid synthesis, mild reaction conditions, and high yield (90-97%) of products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of sustainable catalysts like vanadium oxide loaded on fluorapatite, are often employed to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials for optoelectronic devices, such as dye-sensitized solar cells and organic field-effect transistors
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, interfering with biological pathways to exert its effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with similar biological activities.
Benzothiazole: Another fused ring system with applications in medicinal chemistry.
Thiadiazole: Known for its antimicrobial and anticancer properties
Uniqueness
[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole is unique due to its fused ring structure, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in the development of materials for optoelectronic applications and as a versatile scaffold in drug design .
Properties
CAS No. |
286390-50-9 |
|---|---|
Molecular Formula |
C7H3N3OS |
Molecular Weight |
177.19 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C7H3N3OS/c1-2-5-7(8-3-12-5)6-4(1)9-11-10-6/h1-3H |
InChI Key |
XABXXZQKGVLGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C3=C1SC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)
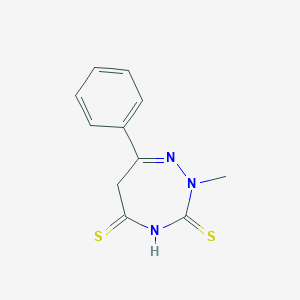
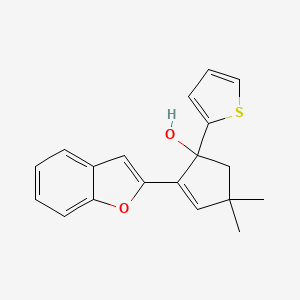
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
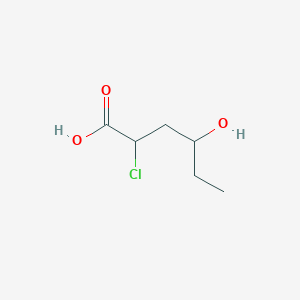
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)
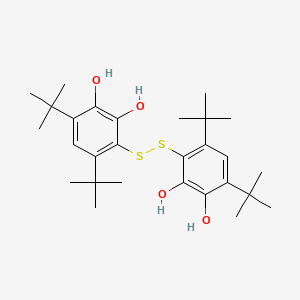
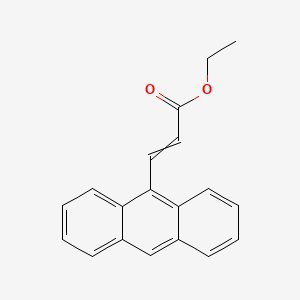
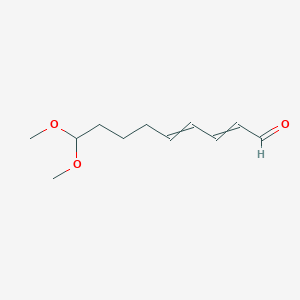
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
